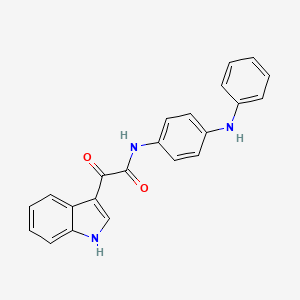

2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide

Description

This compound features an indole core substituted at the 3-position with a 2-oxoacetamide group, which is further linked to a 4-(phenylamino)phenyl moiety. The indole scaffold is known for its role in bioactive molecules, particularly in targeting enzymes and receptors involved in cancer, inflammation, and neurological disorders .

Properties

IUPAC Name |

N-(4-anilinophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-21(19-14-23-20-9-5-4-8-18(19)20)22(27)25-17-12-10-16(11-13-17)24-15-6-2-1-3-7-15/h1-14,23-24H,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIPCJHQVUNCMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide typically involves multi-step organic reactions. One common method starts with the formation of the indole core, which can be synthesized via the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Next, the indole derivative undergoes acylation to introduce the acetamide group. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the acetamide derivative with 4-aminodiphenylamine under conditions that facilitate amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Antitumor Activity

One of the most notable applications of this compound is its antitumor activity . Research has demonstrated that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides exhibit significant efficacy against various solid tumors, particularly colon and lung cancers .

Case Study: Colon Cancer

A study highlighted the effectiveness of 2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide against colorectal carcinoma, a prevalent form of cancer in Western countries. The compound showed promising results in inhibiting tumor growth and could potentially serve as a therapeutic agent for patients who are refractory to conventional treatments like 5-fluorouracil .

Synthesis and Structure-Activity Relationship

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide involves several key steps that optimize yield and purity. Research has focused on understanding the structure-activity relationship (SAR) , which helps in designing more potent analogs. For instance, modifications to the phenylamino group have been shown to enhance biological activity significantly .

Pharmacological Properties

In addition to its antitumor properties, this compound exhibits a range of pharmacological effects:

- Antimicrobial Activity : Some studies suggest that derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Data Summary

The following table summarizes key findings related to the applications of 2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The indole moiety can interact with DNA, proteins, and other biomolecules, affecting various cellular processes.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

- Compound 12 (): 2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide Key Difference: Replacement of the phenylamino group with an octyloxy chain. This modification may shift activity toward lipid-rich environments, such as intracellular enzyme targets .

- N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (): Key Difference: Fluorobenzyl group instead of 4-(phenylamino)phenyl. Impact: The electron-withdrawing fluorine atom enhances metabolic stability and may influence electrostatic interactions with target proteins. Fluorinated analogues often exhibit improved pharmacokinetic profiles .

- Indibulin (): 2-(1-(4-Chlorophenylmethyl)-1H-indol-3-yl)-2-oxo-N-(pyridin-4-yl)acetamide Key Difference: Chlorophenylmethyl and pyridyl substituents.

Analogues with Heterocyclic Modifications

Physical Properties

Hydrogen Bonding and Crystal Packing ()

The phenylamino and acetamide groups in the target compound facilitate N–H···O and N–H···N hydrogen bonds, promoting stable crystal lattices. In contrast, methylated indole derivatives () show reduced hydrogen-bonding capacity, leading to amorphous solid states .

Biological Activity

2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide, also known by its CAS number 872857-65-3, is a complex organic compound featuring an indole moiety and a phenylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antiviral, anticancer, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 482.5 g/mol. The structural complexity of this compound allows it to interact with various biological targets, making it a versatile candidate for therapeutic applications.

Indole derivatives, including 2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide, are known to exhibit a wide range of biological activities due to their ability to interact with multiple biochemical pathways:

- Antiviral Activity : Indole derivatives have shown promise as inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV). For instance, related compounds have demonstrated low micromolar to sub-micromolar effective concentrations (EC) against these viruses .

- Anticancer Properties : Research indicates that indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines. Studies have reported IC50 values in the nanomolar range for several indole-based compounds against human cancer cell lines such as HeLa and A549 .

- Anti-inflammatory Effects : The indole structure is associated with anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways.

Biological Activity Data Table

Case Studies

- Antiviral Efficacy : In a study exploring the antiviral effects of indole derivatives, compounds structurally similar to 2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide were synthesized and evaluated for their activity against RSV and IAV. Among the tested compounds, several exhibited significant antiviral activity with effective concentrations indicating their potential as therapeutic agents against viral infections .

- Cancer Cell Line Studies : A series of indole derivatives were tested against various cancer cell lines including MDA-MB-231 (breast cancer), SMMC-7721 (hepatocellular carcinoma), and HeLa (cervical cancer). The results showed that certain derivatives had IC50 values ranging from 0.08 µM to 0.42 µM, demonstrating potent anticancer activity while exhibiting lower cytotoxicity towards normal cells .

Pharmacokinetics

The structural features of 2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide suggest good bioavailability due to the presence of the indole nucleus, which is commonly found in many biologically active compounds. The compound's pharmacokinetic profile is still under investigation but is expected to follow typical patterns observed in similar indole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.